Diisopropylmalonat

Übersicht

Beschreibung

Diisopropyl Malonate is a disinfection byproduct of Isoprothiolane . It’s a colorless liquid that is dissolved in organic solvents such as ethanol, ether, acetone, and benzene . It’s often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Synthesis Analysis

Diisopropyl Malonate can be used as an acylating agent in the kinetic resolution of various racemic amines catalyzed by lipase B from Candida antarctica . It has been proven to be an effective acylating agent with four racemic amines .Molecular Structure Analysis

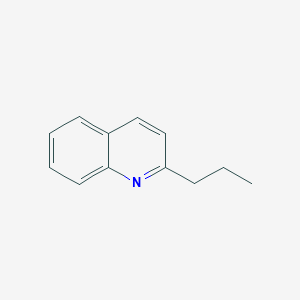

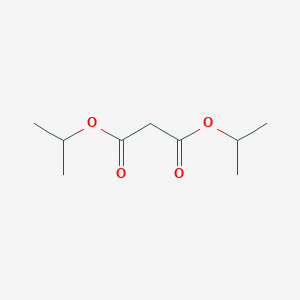

The molecular formula of Diisopropyl Malonate is C9H16O4 . The molecular weight is 188.22 g/mol . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Diisopropyl Malonate is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It can undergo various transformations, such as ester hydrolysis, decarboxylation, and nucleophilic substitution, to yield a wide range of products .Physical And Chemical Properties Analysis

Diisopropyl Malonate has a density of 0.991 g/mL at 25 °C . Its melting point is -51°C, and its boiling point is 93-95 °C/12 mmHg . It’s insoluble in water .Wissenschaftliche Forschungsanwendungen

Diisopropylmalonat: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung: This compound ist eine vielseitige Verbindung, die in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt wird. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.

Synthese von Pharmazeutika

This compound wird häufig bei der Synthese von pharmazeutischen Verbindungen eingesetzt. Seine Reaktivität ermöglicht Umwandlungen wie Esterhydrolyse, Decarboxylierung und nukleophile Substitution, was zu einer breiten Palette von pharmazeutischen Produkten führt .

Produktion von Agrochemikalien

In der Agrochemieforschung dient this compound als Vorläufer bei der Synthese von Fungiziden und Herbiziden. Es ist an der Produktion von Verbindungen wie Isoprothiolan beteiligt .

Organische Synthese

Als Lösungsmittel und Reaktant in der organischen Synthese bietet this compound eine sicherere Alternative zu giftigeren Lösungsmitteln und Reagenzien. Es beteiligt sich an chemischen Reaktionen wie der Alkylierung von Enolationen, die in der synthetischen Chemie von entscheidender Bedeutung ist .

Kinetische Auflösung

This compound wirkt als Acylierungsmittel bei der kinetischen Auflösung chiraler Amine, katalysiert durch Enzyme wie Lipase B aus Candida antarctica .

Entwicklung von Feinchemikalien

Die Verbindung ist entscheidend für die Entwicklung von Feinchemikalien, die in speziellen Anwendungen wie Elektronik, Duftstoffen und Farbstoffen eingesetzt werden .

Synthese neuartiger Verbindungen

Forscher verwenden this compound, um neuartige Verbindungen mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen zu schaffen. Dies umfasst die Synthese von Cumarin- und Chinoxalinderivaten .

Safety and Hazards

Diisopropyl Malonate is combustible and causes skin and eye irritation. It may also cause respiratory irritation . It’s harmful to aquatic life . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

Diisopropyl malonate primarily targets enzymes, specifically those containing serine groups at the active site . These enzymes include peptidases such as trypsin and chymotrypsin . The role of these enzymes is to catalyze the breakdown of proteins into smaller peptides or amino acids.

Mode of Action

Diisopropyl malonate acts as an irreversible inhibitor, forming an enzyme-inhibitor complex with a specific OH group of serine situated at the active sites of certain enzymes . This bond is so strong that the inhibition cannot be reversed by the addition of excess substrate .

Biochemical Pathways

The biochemical pathways affected by diisopropyl malonate are those involving the enzymes it inhibits. For instance, the inhibition of peptidases disrupts protein catabolism, affecting the breakdown and utilization of proteins in the body .

Pharmacokinetics

It’s known that the compound is a prodrug of malonate, a succinate dehydrogenase (sdh) inhibitor . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of diisopropyl malonate would therefore depend on the specifics of how it is converted into malonate in the body.

Result of Action

The molecular and cellular effects of diisopropyl malonate’s action primarily involve the inhibition of enzyme activity. By binding to enzymes and inhibiting their function, diisopropyl malonate can disrupt various biochemical processes, potentially leading to a variety of physiological effects .

Action Environment

The action, efficacy, and stability of diisopropyl malonate can be influenced by various environmental factors. For instance, enzymes are often sensitive to changes in temperature and pH . Therefore, conditions that alter these parameters could potentially affect the action of diisopropyl malonate.

Eigenschaften

IUPAC Name |

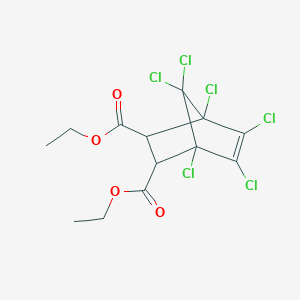

dipropan-2-yl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVSDVDFJFKYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157276 | |

| Record name | Diisopropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13195-64-7 | |

| Record name | Diisopropyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13195-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HB78DQ4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is diisopropyl malonate commonly used for in organic synthesis?

A1: Diisopropyl malonate is a versatile reagent in organic synthesis, frequently employed as a building block for synthesizing various organic compounds. For instance, it serves as an effective acylating agent in kinetic resolution of chiral amines when catalyzed by Lipase B from Candida antarctica [, ]. It also acts as a precursor in synthesizing substituted coumarins through reactions with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide [].

Q2: Can you explain the role of diisopropyl malonate in kinetic resolution of chiral amines?

A2: Diisopropyl malonate acts as an acylating agent in the kinetic resolution of chiral amines. Studies have shown its effectiveness with various racemic amines like 2-aminoheptane, 1-methoxy-2-propylamine, 1-phenylethylamine, and 4-phenylbutan-2-amine when catalyzed by Lipase B from Candida antarctica []. This enzymatic reaction preferentially acylates one enantiomer of the amine, leading to a mixture enriched in the desired enantiomer.

Q3: How does the choice of acylating agent, like diisopropyl malonate, impact the kinetic resolution process?

A3: The choice of acylating agent significantly influences the conversion rate and enantioselectivity of the kinetic resolution process. Research comparing diisopropyl malonate (2A), isopropyl 2-cyanoacetate (2B), and isopropyl 2-ethoxyacetate (2C) showed that while 2A effectively acylates various racemic amines, 2C provided a better balance between conversion and enantiomeric selectivity [].

Q4: What is the significance of immobilizing Lipase B from Candida antarctica on magnetic nanoparticles for kinetic resolutions?

A4: Immobilizing Lipase B from Candida antarctica on magnetic nanoparticles (CaLB-MNPs) offers several advantages for kinetic resolutions. Compared to the free enzyme or other immobilization methods, CaLB-MNPs often demonstrate enhanced selectivity and facilitate easier separation and recovery of the enzyme using magnetic fields []. This simplifies purification and allows for enzyme reuse, enhancing the efficiency and cost-effectiveness of the process.

Q5: How does diisopropyl malonate contribute to the synthesis of substituted coumarins?

A5: Diisopropyl malonate, along with malonitrile and isopropyl cyanoacetate, can react with salicylaldehyde derivatives in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)4) to produce substituted coumarins []. This method offers a convenient route for the synthesis of these heterocyclic compounds, which hold significance in various applications.

Q6: Has diisopropyl malonate been used in the synthesis of any specific bioactive molecules?

A6: Yes, diisopropyl malonate plays a crucial role in the efficient synthesis of the selective MMP inhibitor 5-(4-phenoxyphenyl)-5-[4-(2-pyrimidinyl)-1-piperazinyl]barbituric acid []. This highlights its utility in constructing complex molecules with potential therapeutic applications.

Q7: Are there any studies on the coordination chemistry of diisopropyl malonate with metals?

A7: Yes, research has explored the coordination chemistry of diisopropyl malonate with titanium tetrachloride (TiCl4). This interaction forms a complex where the diisopropyl malonate acts as a bidentate ligand, coordinating through its two carbonyl oxygen atoms to the titanium center []. This coordination chemistry can influence the reactivity of diisopropyl malonate in various chemical transformations.

Q8: What are the structural characteristics of diisopropyl malonate?

A8: While specific spectroscopic data wasn't detailed in the provided research excerpts, diisopropyl malonate's structure can be understood. It's a diester with the molecular formula C9H16O4. Its structure consists of a central methylene group (CH2) flanked by two carbonyl groups (C=O), each further bonded to an isopropoxy group (OCH(CH3)2).

Q9: Are there alternative synthesis routes or substitutes for diisopropyl malonate in its various applications?

A9: While the provided research excerpts don't delve into specific alternatives for diisopropyl malonate, alternative synthesis routes and substitutes likely exist. Exploration of such alternatives often focuses on factors like cost-effectiveness, environmental impact, and potential for improved reactivity or selectivity in specific reactions.

Q10: Beyond its use in synthesis, are there any other notable applications of diisopropyl malonate?

A10: Diisopropyl malonate, alongside diethyl malonate and other compounds, is used in formulating high-efficiency kiln fuel oil synergists []. These synergists aim to enhance fuel efficiency, prevent carbon deposition, and minimize environmental impact during kiln operations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.